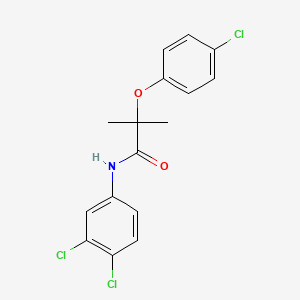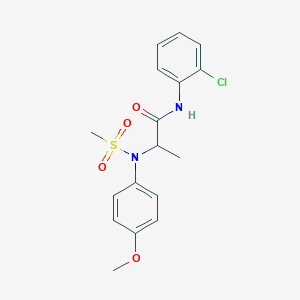
2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)-2-methylpropanamide is a synthetic compound that is commonly known as DCPA. It is a herbicide that is widely used in agriculture to control weeds. The compound is known for its selective action on broadleaf weeds and its low toxicity to animals and humans. DCPA is also used in scientific research to study its mechanism of action and its effects on the environment.
作用机制
DCPA works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of toxic intermediates that disrupt the metabolic processes of the plant, leading to its death. DCPA is selective in its action on broadleaf weeds because it targets a specific form of PPO that is only found in these plants.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal effects on animals and humans. Studies have shown that the compound is rapidly metabolized and excreted from the body, and has no significant toxic effects on the liver, kidneys, or other organs. However, DCPA has been shown to have some effects on the environment, including the potential to contaminate groundwater and soil.
实验室实验的优点和局限性
DCPA is a useful tool for studying the effects of herbicides on the environment. Its selective action on broadleaf weeds and low toxicity to animals and humans make it a safe and effective tool for studying the ecological effects of herbicides. However, DCPA has some limitations for lab experiments, including its potential to contaminate soil and groundwater, and its complex synthesis process that requires careful control of reaction conditions and purification steps.
未来方向
There are several future directions for research on DCPA. One area of research is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the study of the ecological effects of DCPA on soil and groundwater, and the development of strategies to mitigate its potential impact. Additionally, research could focus on the development of new synthesis methods for DCPA that are more efficient and environmentally friendly.
合成方法
DCPA is synthesized through a multistep process that involves the reaction of 3,4-dichloroaniline with 4-chlorophenol to form the intermediate 4-chloro-3,5-dichlorophenol. The intermediate is then reacted with 2-methylpropanoyl chloride to form DCPA. The synthesis of DCPA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学研究应用
DCPA is widely used in scientific research to study its mechanism of action and its effects on the environment. The compound is known to inhibit the growth of broadleaf weeds by interfering with their metabolic processes. DCPA is also known to have a low toxicity to animals and humans, making it a useful tool for studying the effects of herbicides on the environment.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAXIQYONZOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5053784.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5053798.png)
![4-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5053799.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053807.png)

![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)
![diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)


![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)